molecular formula C6H6BrNS B8622497 4-Bromo-2-isopropenyl-1,3-thiazole

4-Bromo-2-isopropenyl-1,3-thiazole

Cat. No. B8622497
M. Wt: 204.09 g/mol
InChI Key: XTCMIIQJNNZXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735435B2

Procedure details

In a tube were placed 2,4-dibromothiazole (100 mg, 0.411 mmol), isopropenylboronic acid (39 mg, 0.452 mmol), DME (1.625 mL), EtOH (563 μL), and 1M aqueous Na2CO3 (1.03 mL, 1.03 mmol). The mixture was degassed with N2. Next, Pd(PPh3)4 (24 mg, 0.0206 mmol) was added and the mixture was degassed again with N2. The tube was sealed and heated at 100° C. for 2 hours. The reaction was then cooled to room temperature, diluted with EtOAc (50 mL), and washed with water and brine (15 mL each). The organic layer was dried over Na2SO4, filtered, and concentrated. Purification of the residue by flash chromatography on silica gel (0 to 15% EtOAc/hexanes) afforded 4-bromo-2-isopropenyl-1,3-thiazole; NMR showed an impurity present that was not removed. Rf=0.53 (15% EtOAc/hexanes). LCMS=206.0 (M+1)+. 1H NMR (CDCl3, 500 MHz) δ 7.13 (s, 1H), 5.87 (s, 1H), 5.33 (d, J=1.3 Hz, 1H), 2.21 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
39 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.625 mL
Type
reactant
Reaction Step Three
Quantity
1.03 mL
Type
reactant
Reaction Step Four
Quantity
24 mg
Type
catalyst
Reaction Step Five
Name
Quantity
563 μL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[C:5]([Br:7])[N:6]=1.[C:8](B(O)O)([CH3:10])=[CH2:9].COCCOC.C([O-])([O-])=O.[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCO>[Br:7][C:5]1[N:6]=[C:2]([C:8]([CH3:10])=[CH2:9])[S:3][CH:4]=1 |f:3.4.5,^1:29,31,50,69|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1SC=C(N1)Br
Step Two
Name
Quantity
39 mg
Type
reactant
Smiles
C(=C)(C)B(O)O
Step Three
Name
Quantity
1.625 mL
Type
reactant
Smiles
COCCOC
Step Four
Name
Quantity
1.03 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
24 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Six
Name
Quantity
563 μL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a tube were placed
CUSTOM
Type
CUSTOM
Details
The mixture was degassed with N2
CUSTOM
Type
CUSTOM
Details
the mixture was degassed again with N2
CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with EtOAc (50 mL)
WASH
Type
WASH
Details
washed with water and brine (15 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on silica gel (0 to 15% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(SC1)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.